molecular formula C10H11N5 B187868 6-Benzyl-1,3,5-triazine-2,4-diamine CAS No. 1853-88-9

6-Benzyl-1,3,5-triazine-2,4-diamine

Cat. No. B187868
CAS RN: 1853-88-9
M. Wt: 201.23 g/mol
InChI Key: GNOXQMPUXDWYPS-UHFFFAOYSA-N
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Description

6-Benzyl-1,3,5-triazine-2,4-diamine is a derivative of 1,3,5-triazine . It is a heterocyclic compound with a six-membered ring structure containing three nitrogen atoms . The compound is related to N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine, which has a molecular weight of 235.68 .


Synthesis Analysis

The synthesis of 6-Benzyl-1,3,5-triazine-2,4-diamine and its derivatives often involves the condensation of cyanoguanidine, aromatic aldehydes, and arylamines . This process can be facilitated using microwave irradiation, which reduces the reaction time and increases the yield and purity . Another method involves the replacement of chloride ions in cyanuric chloride .


Molecular Structure Analysis

The molecular structure of 6-Benzyl-1,3,5-triazine-2,4-diamine is related to that of N-benzyl-6-chloro-1,3,5-triazine-2,4-diamine, which has a molecular weight of 235.68 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 6-Benzyl-1,3,5-triazine-2,4-diamine are typically condensation reactions. The three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid is followed by treatment with a base, promoting a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .

Scientific Research Applications

Antimicrobial Activity

  • Antimycobacterial Potential : Derivatives of 6-Benzyl-1,3,5-triazine-2,4-diamine show promising antimicrobial activity against strains like Mycobacterium smegmatis, a close relative of the tuberculosis-causing Mycobacterium tuberculosis. Certain compounds, such as compound 7o, demonstrated potent activity without inhibiting mammalian dihydrofolate reductase (DHFR), making them potential candidates for antimycobacterial agents (Ma et al., 2011).

Materials Science

  • Polyimide Synthesis : Triazine-based diamine monomers, including derivatives of 6-Benzyl-1,3,5-triazine-2,4-diamine, have been used to synthesize polyimides with excellent solubility and thermal stability. These materials show potential in applications like polymer semiconductors (Li et al., 2017).
  • Aromatic Polyamides : Aromatic polyamides featuring phenyl-1,3,5-triazine moieties exhibit high glass transition temperatures and excellent thermal stabilities, making them suitable for high-performance materials (Yu et al., 2012).

Chemistry and Catalysis

  • Catalytic Applications : 6-Benzyl-1,3,5-triazine-2,4-diamine derivatives have been used as catalysts in synthesis processes, such as the efficient synthesis of 1,5-benzodiazepine derivatives (Kuo et al., 2008).
  • Surfactant Synthesis : Novel triazine Schiff base-based cationic gemini surfactants have been synthesized using derivatives of 6-Benzyl-1,3,5-triazine-2,4-diamine. These surfactants exhibit antiwear, antifriction, and anticorrosive properties in polyol, showing potential in industrial applications (Singh et al., 2016).

Drug Discovery and Biological Studies

  • Antiplasmodial Activity : Some 6-Benzyl-1,3,5-triazine-2,4-diamine derivatives have shown significant antiplasmodial activity against drug-resistant strains of Plasmodium falciparum, suggesting their potential as antimalarial agents (Lourens et al., 2016).

Environmental Applications

  • Herbicide Dissipation : Studies on the dissipation kinetics of soil-applied herbicides include compounds like 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine, helping in understanding their environmental impact (Baer & Calvet, 1999).

Future Directions

The future directions for research on 6-Benzyl-1,3,5-triazine-2,4-diamine and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods and the design of novel antimicrobial molecules are areas of ongoing research .

properties

IUPAC Name

6-benzyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-9-13-8(14-10(12)15-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOXQMPUXDWYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171770
Record name 6-Benzyl-1,3,5-triazine-2,4-diamine
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Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Benzyl-1,3,5-triazine-2,4-diamine

CAS RN

1853-88-9
Record name 6-(Phenylmethyl)-1,3,5-triazine-2,4-diamine
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Record name 6-Benzyl-1,3,5-triazine-2,4-diamine
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Record name 6-Benzyl-1,3,5-triazine-2,4-diamine
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Record name 6-benzyl-1,3,5-triazine-2,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MSB Shahari, AV Dolzhenko - European Journal of Medicinal Chemistry, 2022 - Elsevier
N 2 ,6-Substituted 1,3,5-triazine-2,4-diamines (N 2 -substituted guanamines) attracted significant interest due to their potential in the development of bioactive molecules. With just two …
Number of citations: 5 www.sciencedirect.com
HY Lim, AV Dolzhenko - ChemistrySelect, 2023 - Wiley Online Library
The hazardous, toxic, and flammable solvents, methyl and ethyl cellosolves (2‐methoxy‐ and 2‐ethoxyethanols), are typically used as media for the synthesis of guanamines (1,3,5‐…
李晓敏, 谢颂钰, 陶永新, 吴小平, 傅俊生 - 菌物学报, 2023 - manu40.magtech.com.cn
: 利用热裂解-气相色谱质谱联用(pyrolysis gas chromatography mass spectrometry, Py-GC/MS) 分析技术测定黑木耳新品种‘农黑2 号’黑色素裂解产物组分的种类及含量, 为解析黑色素的结构…
Number of citations: 3 manu40.magtech.com.cn

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